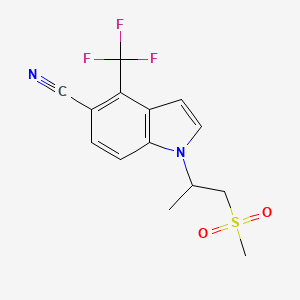
1-(1-Methanesulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
GSK-2881078 is a nonsteroidal, selective androgen receptor modulator (SARM) developed by GlaxoSmithKline. It is primarily investigated for its potential to prevent muscle wasting and sarcopenia in elderly individuals. The compound has shown promise in increasing muscle strength and lean mass in clinical trials, particularly in men with chronic obstructive pulmonary disease (COPD) .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of GSK-2881078 involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Indole Core: The indole core is synthesized through a series of reactions, including cyclization and functional group transformations.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a suitable trifluoromethylating agent under controlled conditions.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group is attached via a sulfonylation reaction using a sulfonyl chloride derivative.
Final Functionalization:
Industrial Production Methods
Industrial production of GSK-2881078 follows similar synthetic routes but is optimized for large-scale production. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反应分析
Types of Reactions
GSK-2881078 undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group.
Reduction: Reduction reactions can occur at the nitrile group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halogenating agents and nucleophiles under mild conditions.
Major Products
The major products formed from these reactions include various derivatives of GSK-2881078 with modified functional groups, which can be further investigated for their biological activities .
科学研究应用
GSK-2881078 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model molecule to study the effects of selective androgen receptor modulation.
Biology: It is investigated for its role in muscle biology and its potential to prevent muscle wasting.
Medicine: Clinical trials have shown its potential in increasing muscle strength and lean mass in patients with chronic illnesses such as COPD.
Industry: GSK-2881078 is explored for its potential use in developing new therapeutic agents for muscle-related disorders
作用机制
GSK-2881078 exerts its effects by selectively binding to androgen receptors. This binding induces a unique receptor conformation that allows specific coactivator and corepressor proteins to interact. The differential activity enables GSK-2881078 to function as a potent androgenic agonist in target tissues such as muscle and bone, while acting as an antagonist or partial agonist in other tissues like the prostate or skin .
相似化合物的比较
Similar Compounds
Enobosarm: Another selective androgen receptor modulator investigated for similar applications.
JNJ-28330835: A compound with similar androgen receptor modulating properties.
Ligandrol: Known for its potential in increasing muscle mass and strength.
Uniqueness of GSK-2881078
GSK-2881078 is unique due to its specific binding affinity and selectivity for androgen receptors. It has shown a favorable safety profile and significant efficacy in clinical trials, making it a promising candidate for the treatment of muscle wasting and sarcopenia .
生物活性
1-(1-Methanesulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile is a synthetic compound with significant potential in medicinal chemistry, particularly as a selective androgen receptor modulator (SARM). This compound is characterized by its unique indole core, which is essential for its biological activity. The presence of various functional groups, including a trifluoromethyl group and a methanesulfonyl group, enhances its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C13H12F3N2O2S, with a molecular weight of approximately 330.33 g/mol. The structural features that contribute to its biological activity include:
| Feature | Description |
|---|---|
| Indole Core | Bicyclic structure enhancing receptor binding affinity |
| Trifluoromethyl Group | Increases lipophilicity and bioavailability |
| Methanesulfonyl Group | Modulates metabolic stability and solubility |
| Carbonitrile Group | Contributes to overall reactivity and interaction |
The primary biological activity of this compound is attributed to its selective modulation of androgen receptors. SAR studies indicate that the compound exhibits high binding affinity for androgen receptors, which are crucial for regulating muscle growth and maintenance. This modulation can potentially enhance anabolic processes while minimizing androgenic side effects typically associated with steroidal compounds.
Binding Affinity Studies
Research has demonstrated that modifications to the indole core and substituents significantly influence the compound's binding affinity and selectivity towards androgen receptors. For instance, the trifluoromethyl group has been shown to enhance receptor interaction due to increased hydrophobic interactions .
Pharmacological Effects
This compound has been evaluated for several pharmacological effects:
- Anabolic Activity : Preliminary studies suggest that this compound may promote muscle growth and prevent muscle wasting conditions such as sarcopenia in elderly populations .
- Potential in Treating Muscle Disorders : Due to its selective action on androgen receptors, it may be beneficial in treating conditions associated with muscle loss .
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Muscle Growth : A recent study published in Journal of Medicinal Chemistry evaluated the effects of SARMs on muscle hypertrophy in animal models. The results indicated that this compound significantly increased muscle mass compared to control groups, suggesting its potential as a therapeutic agent for muscle-wasting diseases .
- Metabolic Pathway Analysis : Another study focused on the metabolic pathways involved in the action of this compound. It was found that the compound undergoes significant metabolic transformation which affects its efficacy and safety profile in vivo. Understanding these pathways is crucial for optimizing dosing regimens and minimizing side effects .
属性
分子式 |
C14H13F3N2O2S |
|---|---|
分子量 |
330.33 g/mol |
IUPAC 名称 |
1-(1-methylsulfonylpropan-2-yl)-4-(trifluoromethyl)indole-5-carbonitrile |
InChI |
InChI=1S/C14H13F3N2O2S/c1-9(8-22(2,20)21)19-6-5-11-12(19)4-3-10(7-18)13(11)14(15,16)17/h3-6,9H,8H2,1-2H3 |
InChI 键 |
SKDVMPZQJMZEAC-UHFFFAOYSA-N |
规范 SMILES |
CC(CS(=O)(=O)C)N1C=CC2=C1C=CC(=C2C(F)(F)F)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















